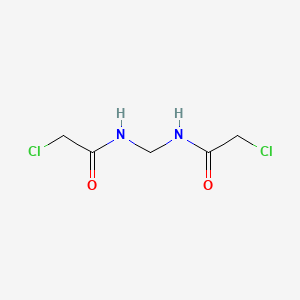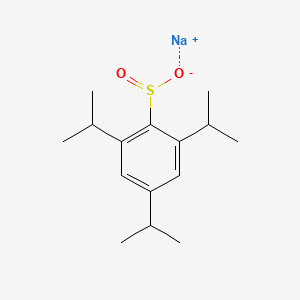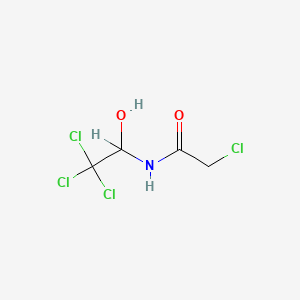
4-Methyl-1-(2-phenylethyl)azepane
Overview
Description
4-Methyl-1-(2-phenylethyl)azepane (MPA) is an organic compound that was first synthesized in the late 1960s. It is an alkyl aryl ether, and is composed of a phenyl group and an alkyl group connected by an oxygen atom. MPA is a colorless, volatile liquid with a sweet, floral odor. It has a wide range of applications in the fields of organic chemistry and pharmaceuticals.
Scientific Research Applications
4-Methyl-1-(2-phenylethyl)azepane has a wide range of applications in scientific research. It has been used as a model compound for studying the mechanism of ether cleavage reactions, as well as for studying the reactivity of alkyl aryl ethers. It has also been used as a model compound for studying the mechanism of transesterification reactions. In addition, this compound has been used as a model compound for studying the mechanism of hydrogen-bonded complexes.
Mechanism of Action
4-Methyl-1-(2-phenylethyl)azepane is an ether, which is a type of organic compound in which two hydrocarbon groups are connected by an oxygen atom. The oxygen atom has a partial negative charge, which enables it to form hydrogen bonds with other molecules. These hydrogen bonds are responsible for the reactivity of this compound, as they allow it to form complexes with other molecules.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, it has been used as a model compound in research studies to investigate the effects of other compounds. For example, it has been used to study the effects of alkyl aryl ethers on enzymes, and to investigate the effects of transesterification reactions on proteins.
Advantages and Limitations for Lab Experiments
4-Methyl-1-(2-phenylethyl)azepane has several advantages for use in laboratory experiments. It is a relatively simple compound, and is easily synthesized. It is also relatively stable, and does not react with most other compounds. Furthermore, it is relatively non-toxic and has a low odor. However, this compound is a volatile liquid, and must be stored in sealed containers in order to prevent evaporation.
Future Directions
4-Methyl-1-(2-phenylethyl)azepane has a wide range of potential applications in the fields of organic chemistry and pharmaceuticals. Its ability to form hydrogen bonds could be exploited in the development of new drugs. It could also be used to study the reactivity of alkyl aryl ethers, and to investigate the mechanism of ether cleavage reactions. In addition, this compound could be used to study the effects of transesterification reactions on proteins, and to investigate the mechanism of hydrogen-bonded complexes. Finally, this compound could be used as a model compound to study the effects of other compounds on enzymes.
Synthesis Methods
4-Methyl-1-(2-phenylethyl)azepane can be synthesized by a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Ullmann reaction. The Williamson ether synthesis is the most commonly used method for the synthesis of this compound. In this method, a phenol and an alkyl halide are combined in the presence of a base to form an ether. In the Grignard reaction, an alkyl halide is treated with a Grignard reagent to form an ether. Finally, the Ullmann reaction involves the reaction of an aryl halide with an alkoxide to form an ether.
properties
IUPAC Name |
4-methyl-1-(2-phenylethyl)azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-14-6-5-11-16(12-9-14)13-10-15-7-3-2-4-8-15/h2-4,7-8,14H,5-6,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKPUUDFAWJFNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(CC1)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285393 | |
| Record name | 4-methyl-1-(2-phenylethyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6309-90-6 | |
| Record name | NSC41647 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41647 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methyl-1-(2-phenylethyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate](/img/structure/B6612193.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid](/img/structure/B6612202.png)




![sodium [(3-methylphenyl)carbamothioyl]sulfanide](/img/structure/B6612239.png)



![sodium [cyclohexyl(ethyl)carbamothioyl]sulfanide](/img/structure/B6612263.png)
![4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one](/img/structure/B6612272.png)
![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-](/img/structure/B6612282.png)